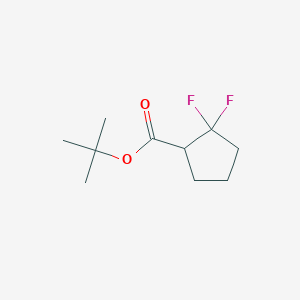
(R)-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione is a chiral compound with a pyrrolidine-2,5-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with appropriate amines under controlled conditions. One common method includes the use of chiral amines to introduce the desired stereochemistry. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act on voltage-gated sodium and calcium channels, as well as GABA transporters, influencing neuronal activity and exhibiting anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramic Acid Derivatives: These compounds share a similar pyrrolidine-2,5-dione core and exhibit diverse biological activities.
Pyridine Compounds: These compounds also have significant antimicrobial and antiviral activities.
Uniqueness
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione is unique due to its specific chiral centers and the potential for selective biological activity. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C19H19NO2 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(3R)-1-benzyl-3-[(1S)-1-phenylethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO2/c1-14(16-10-6-3-7-11-16)17-12-18(21)20(19(17)22)13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3/t14-,17-/m1/s1 |
InChI-Schlüssel |
NMEPQDAGKXIZJG-RHSMWYFYSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


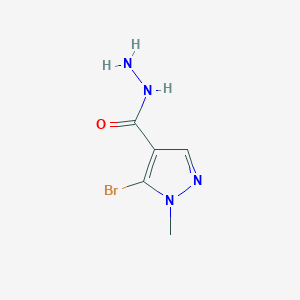
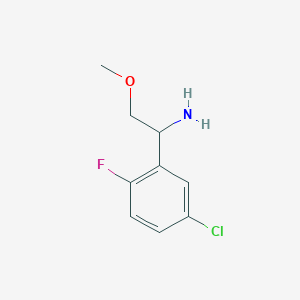

![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)
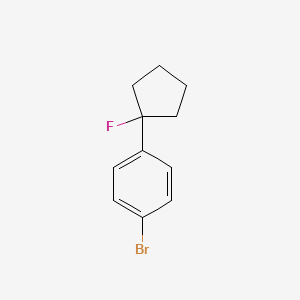
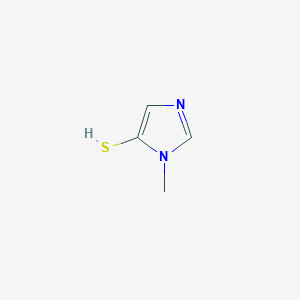
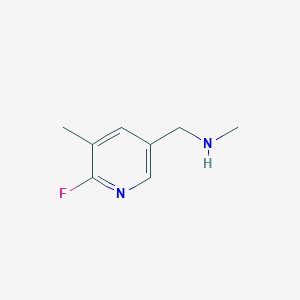
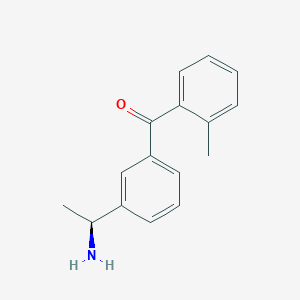


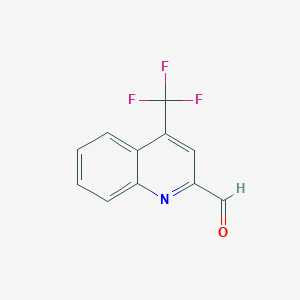
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)

